molecular formula C24H49N3O12 B3111243 Azide-PEG12-alcohol CAS No. 1821464-55-4

Azide-PEG12-alcohol

Cat. No.: B3111243
CAS No.: 1821464-55-4
M. Wt: 571.7 g/mol
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azide-PEG12-alcohol is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The azide group in this compound can react with molecules containing alkyne , BCN , or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins .

Pharmacokinetics

This compound is a PEG-based linker , which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage . This linkage is formed when the azide group in this compound reacts with alkyne, BCN, or DBCO groups in other molecules . This reaction is crucial in the synthesis of PROTACs, which can selectively degrade target proteins .

Action Environment

The action of this compound is influenced by the presence of molecules containing alkyne , BCN , or DBCO groups, as these are necessary for the Click Chemistry reaction to occur . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments . .

Safety and Hazards

Azide-PEG12-alcohol should be handled with care. The safety data sheet should be reviewed to identify the specific hazards and necessary precautions when working with this compound .

Future Directions

Azide-PEG12-alcohol is a versatile compound with potential for use in a variety of applications. Its ability to react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage makes it a valuable tool in chemical synthesis . Future research may explore new applications and methods of synthesis for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG12-alcohol is typically synthesized through a multi-step process involving the functionalization of polyethylene glycol. The general synthetic route involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into tosylate or mesylate groups.

    Substitution Reaction: The activated polyethylene glycol undergoes a nucleophilic substitution reaction with sodium azide to introduce the azide group.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azide-PEG12-alcohol is unique due to its optimal length, which provides a balance between flexibility and solubility. This makes it suitable for a wide range of applications, from small molecule synthesis to large biomolecule conjugation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73342-16-2
Record name Azide-PEG12-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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